2-Methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC17460510
Molecular Formula: C8H5F6NO
Molecular Weight: 245.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F6NO |
|---|---|
| Molecular Weight | 245.12 g/mol |
| IUPAC Name | 2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C8H5F6NO/c1-4-6(7(9,10)11)2-5(3-15-4)16-8(12,13)14/h2-3H,1H3 |
| Standard InChI Key | OELGXVSGTYKIRB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=N1)OC(F)(F)F)C(F)(F)F |
Introduction
Structural Characteristics and Electronic Properties
Molecular Geometry and Substituent Effects
The pyridine ring in 2-Methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine adopts a planar conformation, with substituents influencing both electronic and steric properties. X-ray crystallographic studies of analogous trifluoromethoxy-pyridines reveal that the trifluoromethoxy group exhibits a twisted conformation relative to the pyridine ring, with a dihedral angle of approximately 60°–70° . This distortion arises from steric repulsion between the oxygen atom’s lone pairs and the aromatic π-system, a phenomenon corroborated by quantum chemistry calculations . The trifluoromethyl group at position 3 contributes additional electron-withdrawing effects, further polarizing the ring and activating specific positions for electrophilic substitution.
Table 1: Key Structural Parameters of 2-Methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine
Spectroscopic Properties
-
NMR Spectroscopy: The presence of fluorine atoms induces distinct splitting patterns. For example, the NMR spectrum typically shows two singlets for the -CF₃ and -OCF₃ groups, with chemical shifts near δ -58 ppm (for -CF₃) and δ -40 ppm (for -OCF₃) .
-
IR Spectroscopy: Stretching vibrations for C–F bonds appear at 1100–1250 cm⁻¹, while the pyridine ring’s C–N stretch is observed near 1600 cm⁻¹ .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2-Methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine involves multi-step strategies to introduce the trifluoromethoxy and trifluoromethyl groups regioselectively.
Trifluoromethyl Group Installation
The trifluoromethyl group is introduced via radical trifluoromethylation or using Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate). For example:
Copper iodide acts as a catalyst, facilitating the coupling at position 3 with regioselectivity >90% .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance efficiency and safety. Key steps include:
-
Halogenation: Chlorination of 2-methylpyridine at position 5 using Cl₂ gas in acetic acid .
-
Trifluoromethoxylation: Substitution with AgOCF₃ in a pressurized reactor .
-
Purification: Distillation and recrystallization from hexane/ethyl acetate mixtures to achieve >99% purity .
Physicochemical and Reactivity Profiles
Physical Properties
-
Melting Point: 89–92°C (similar to 2-amino-3-chloro-5-trifluoromethylpyridine ).
-
Solubility: 0.5 g/L in water; highly soluble in organic solvents (log P = 2.8) .
-
Stability: Resists hydrolysis under acidic conditions (pH 4–7) but degrades in strong bases (pH >10) .
Chemical Reactivity
The compound participates in reactions typical of fluorinated pyridines:
-
Electrophilic Substitution: Nitration occurs at position 4 due to deactivation by -CF₃ and -OCF₃ groups.
-
Nucleophilic Aromatic Substitution: Limited reactivity unless strong electron-withdrawing groups are present.
-
Oxidation: Forms N-oxide derivatives with hydrogen peroxide .
Applications in Agrochemicals and Pharmaceuticals
Agrochemical Applications
The compound’s lipophilicity and stability make it a candidate for pesticide intermediates. For example, it serves as a precursor to herbicides targeting acetyl-CoA carboxylase (ACCase), akin to Fluazifop-butyl :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume